N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C8H11N5O2, and its molecular weight, 209.21 g/mol. Detailed structural analysis would require more specific information or computational chemistry techniques.Scientific Research Applications
Antimicrobial Activities
A significant area of research for N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide and its derivatives is in the field of antimicrobial activities. Studies have demonstrated the synthesis of various triazole derivatives, including the mentioned compound, and investigated their effectiveness against a range of pathogenic bacteria and fungi. For instance, Altıntop et al. (2011) synthesized new triazole derivatives and found potent antimicrobial activities against Candida species and bacteria (Altıntop et al., 2011). Additionally, Lobo et al. (2010) reported on the synthesis and antimicrobial evaluation of similar compounds, highlighting their potential as antibacterial and antifungal agents (Lobo et al., 2010).
Anticancer Evaluation
Another area of research is the anticancer potential of these compounds. Lesyk et al. (2007) conducted a study where synthesized compounds, related to N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, showed anticancer activity on various human cancer cell lines including renal cancer, leukemia, and breast cancer (Lesyk et al., 2007).
Anti-inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of these compounds. Tariq et al. (2018) synthesized derivatives and investigated their in vitro anti-inflammatory activity, identifying compounds with significant potential in this area (Tariq et al., 2018).
properties
IUPAC Name |
N-ethyl-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-2-9-6(14)3-5-7(15)12-8-10-4-11-13(5)8/h4-5H,2-3H2,1H3,(H,9,14)(H,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLZZGNJOIQWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=NC=NN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149794 | |
Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide | |
CAS RN |
1428139-47-2 | |
Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-ethyl-5,6-dihydro-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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